4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.1]heptane core, which is known for its stability and rigidity, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
The synthesis of 4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications to introduce the phenyldiazenyl and carboxamide groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different amides or esters.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or other interactions with the target. This can lead to inhibition or activation of the target, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
- 4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-
The uniqueness of 4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
536718-18-0 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(4-phenyldiazenylphenyl)bicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-21(2)22(3)13-14-23(21,15-19(22)27)20(28)24-16-9-11-18(12-10-16)26-25-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,24,28) |
InChI Key |
HNSDOCLMCLHXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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